![molecular formula C15H13ClO B14183231 Benzene, 1-chloro-4-[(1-phenyl-2-propenyl)oxy]- CAS No. 838828-15-2](/img/structure/B14183231.png)
Benzene, 1-chloro-4-[(1-phenyl-2-propenyl)oxy]-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Benzene, 1-chloro-4-[(1-phenyl-2-propenyl)oxy]- is an organic compound that belongs to the class of aromatic compounds It consists of a benzene ring substituted with a chlorine atom and an allyl phenyl ether group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benzene, 1-chloro-4-[(1-phenyl-2-propenyl)oxy]- can be achieved through several methods. One common approach involves the reaction of 1-chloro-4-hydroxybenzene with 1-phenyl-2-propenyl bromide in the presence of a base such as potassium carbonate. The reaction is typically carried out in an organic solvent like dimethylformamide at elevated temperatures to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification techniques such as distillation and recrystallization are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
Benzene, 1-chloro-4-[(1-phenyl-2-propenyl)oxy]- undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom on the benzene ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Oxidation Reactions: The allyl group can undergo oxidation to form corresponding aldehydes or carboxylic acids.
Reduction Reactions: The compound can be reduced to form the corresponding alcohols or alkanes.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium hydroxide or potassium hydroxide in polar solvents like ethanol or water.
Oxidation Reactions: Reagents such as potassium permanganate or chromium trioxide in acidic conditions are used.
Reduction Reactions: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride in anhydrous conditions.
Major Products Formed
Substitution Reactions: Products include various substituted benzene derivatives.
Oxidation Reactions: Products include aldehydes and carboxylic acids.
Reduction Reactions: Products include alcohols and alkanes.
Scientific Research Applications
Benzene, 1-chloro-4-[(1-phenyl-2-propenyl)oxy]- has several applications in scientific research:
Chemistry: Used as a starting material for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Benzene, 1-chloro-4-[(1-phenyl-2-propenyl)oxy]- involves its interaction with specific molecular targets. The compound can undergo electrophilic aromatic substitution reactions, where the benzene ring acts as a nucleophile and reacts with electrophiles. The allyl group can participate in various addition reactions, forming new bonds and modifying the chemical structure of the compound.
Comparison with Similar Compounds
Similar Compounds
- Benzene, 1-chloro-4-phenoxy-
- Benzene, 1-chloro-4-(chlorophenylmethyl)-
- 1-Chloro-4-(phenylethynyl)benzene
Uniqueness
Benzene, 1-chloro-4-[(1-phenyl-2-propenyl)oxy]- is unique due to the presence of both a chlorine atom and an allyl phenyl ether group on the benzene ring
Properties
CAS No. |
838828-15-2 |
|---|---|
Molecular Formula |
C15H13ClO |
Molecular Weight |
244.71 g/mol |
IUPAC Name |
1-chloro-4-(1-phenylprop-2-enoxy)benzene |
InChI |
InChI=1S/C15H13ClO/c1-2-15(12-6-4-3-5-7-12)17-14-10-8-13(16)9-11-14/h2-11,15H,1H2 |
InChI Key |
VWIUOOHROPKGNF-UHFFFAOYSA-N |
Canonical SMILES |
C=CC(C1=CC=CC=C1)OC2=CC=C(C=C2)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![5-(Hexyloxy)-3-(1-methyl-1H-pyrazol-4-yl)-1H-pyrrolo[2,3-b]pyridine](/img/structure/B14183153.png)

![[2-(Prop-1-en-2-yl)cyclopent-1-en-1-yl]methanol](/img/structure/B14183163.png)
![Acetic acid;8-[tert-butyl(dimethyl)silyl]oxyoctan-1-ol](/img/structure/B14183164.png)
![N-[5-Bromo-3-(pyrrolidine-1-sulfonyl)-1H-indol-2-yl]-N'-phenylurea](/img/structure/B14183168.png)
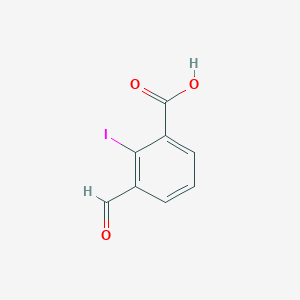
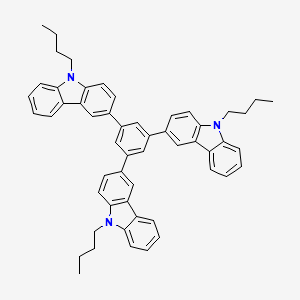
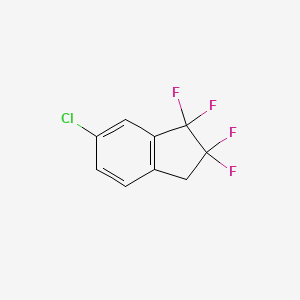
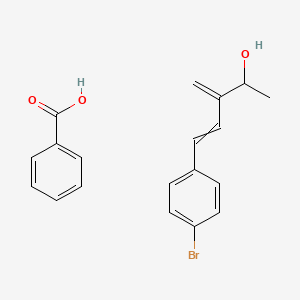
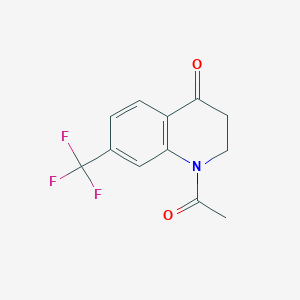
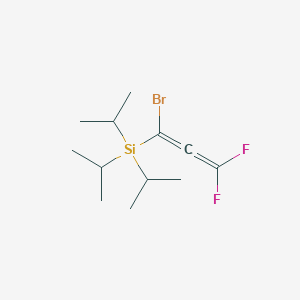
![4-[5-Hydroxy-3-(hydroxyimino)decyl]-2-methoxyphenol](/img/structure/B14183209.png)
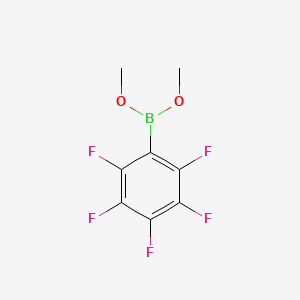
![3-(Benzyloxy)-1-[(3-phenylpropyl)amino]hexan-2-ol](/img/structure/B14183220.png)
